7-bromo-2,4-dichloroquinoline-3-carbonitrile
CAS No.: 2059954-98-0
Cat. No.: VC11560465
Molecular Formula: C10H3BrCl2N2
Molecular Weight: 302
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059954-98-0 |
|---|---|
| Molecular Formula | C10H3BrCl2N2 |
| Molecular Weight | 302 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, , reflects a quinoline backbone substituted at positions 2, 4, and 7 with chlorine, bromine, and a cyano group, respectively. Its IUPAC name, 7-bromo-2,4-dichloroquinoline-3-carbonitrile, precisely denotes these substituents. The canonical SMILES representation, C1=CC2=C(C=C1Br)N=C(C(=C2Cl)C#N)Cl, further illustrates the spatial arrangement of halogens and the nitrile moiety.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data from analogous quinoline derivatives provide indirect insights into its structural features. For instance, 4-bromo-7-chloroquinoline-8-formyl chloride exhibits proton resonances at 8.26–9.44 ppm (aromatic protons) and a carbonyl carbon signal at 168.5 ppm in -NMR . While direct data for 7-bromo-2,4-dichloroquinoline-3-carbonitrile are unavailable, such benchmarks suggest characteristic downfield shifts for halogenated aromatic systems.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 301.95 g/mol | |
| Molecular Formula | ||
| SMILES | C1=CC2=C(C=C1Br)N=C(C(=C2Cl)C#N)Cl | |
| InChI Key | KRWIKFKWCGADQX-UHFFFAOYSA-N |
Synthesis and Industrial Production
Halogenation and Cyano Substitution
| Compound | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Bromo-7-chloro-8-formyl chloride | 0–2 | 92 | 97 | |
| 7-Bromoquinoline-8-formic acid | 25–30 | None | 86 | 93 |
Biological Activities and Mechanistic Insights
Antimicrobial and Antiparasitic Effects
The compound’s halogen-rich structure likely disrupts microbial membrane integrity or enzyme function. For instance, 7-chloro-3-nitroquinoline-8-formyl chloride exhibits activity against Plasmodium falciparum (malaria parasite), hinting at shared targeting pathways among halogenated quinolines .
Comparison with Structural Analogues
Positional Isomerism
The 6-bromo isomer (6-bromo-2,4-dichloroquinoline-3-carbonitrile) differs only in bromine placement but shows distinct electronic properties due to altered resonance effects. Computational studies suggest that the 7-bromo derivative has a lower LUMO energy, enhancing electrophilic reactivity.
Halogen Substitution Patterns
Replacing chlorine with fluorine or iodine alters pharmacokinetics. For example, 7-bromo-2-fluoroquinoline-3-carbonitrile exhibits improved blood-brain barrier penetration compared to its chloro counterpart, highlighting the role of halogen electronegativity in drug design.
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